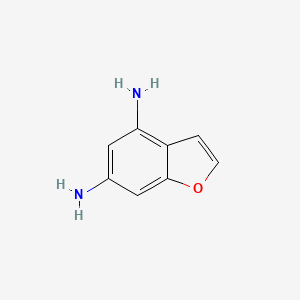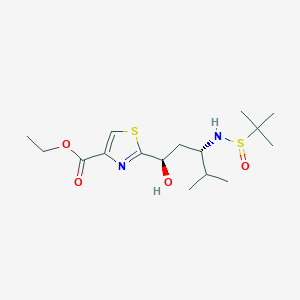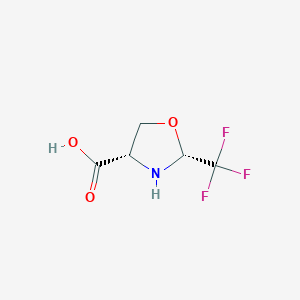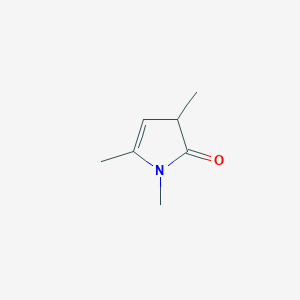
2-Trifluoromethylthiopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trifluoromethylthiopyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethylthio group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the perfluoroalkylation of 2-thiopyrimidine derivatives using xenon(II) bisperfluoroalkylcarboxylates . This reaction is carried out under thermolytic conditions, leading to the formation of the desired trifluoromethylthiopyrimidine.
Industrial Production Methods: While specific industrial production methods for 2-Trifluoromethylthiopyrimidine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Trifluoromethylthiopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethylthio group can lead to the formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
2-Trifluoromethylthiopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential pharmaceutical intermediate due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Trifluoromethylthiopyrimidine involves its interaction with various molecular targets. The trifluoromethylthio group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect.
Comparación Con Compuestos Similares
2-Trifluoromethylthiopyrimidine can be compared with other similar compounds, such as:
2-Mercaptopyrimidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Thiopyrimidine Derivatives: These compounds have various substituents at the second position, leading to diverse reactivity and applications.
Uniqueness: The presence of the trifluoromethylthio group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H3F3N2S |
|---|---|
Peso molecular |
180.15 g/mol |
Nombre IUPAC |
2-(trifluoromethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C5H3F3N2S/c6-5(7,8)11-4-9-2-1-3-10-4/h1-3H |
Clave InChI |
KHUPUHPMJHZUHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



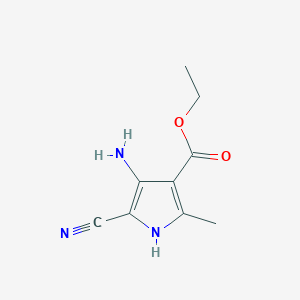
![1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)
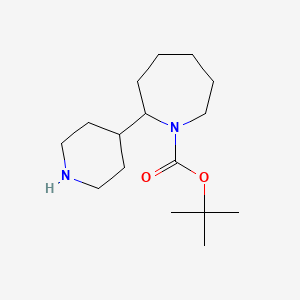
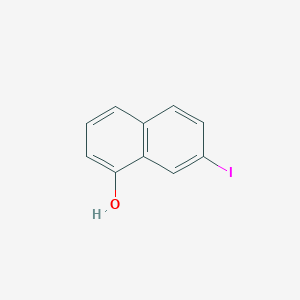
![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)
![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)
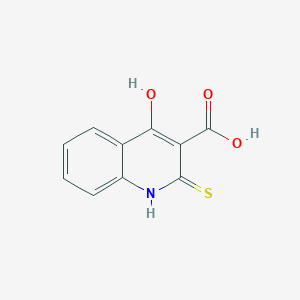
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
